Cas no 37527-66-5 (4-isocyanato-1,2-dimethoxybenzene)

4-Isocyanato-1,2-dimethoxybenzene is a versatile aromatic isocyanate compound characterized by the presence of two methoxy groups adjacent to the isocyanate functional group. This structural configuration enhances its reactivity in polyurethane and polyurea synthesis, making it valuable for producing high-performance coatings, adhesives, and elastomers. The electron-donating methoxy groups influence the isocyanate's electrophilicity, allowing controlled reactivity with polyols and amines. Its stability under storage conditions and compatibility with various solvents further contribute to its utility in industrial applications. The compound is particularly useful in formulations requiring tailored crosslinking kinetics and improved mechanical properties in the final polymer matrix.
4-isocyanato-1,2-dimethoxybenzene structure
37527-66-5 structure
Product Name:4-isocyanato-1,2-dimethoxybenzene
CAS No:37527-66-5
MF:C9H9NO3
MW:179.172662496567
MDL:MFCD01863688
CID:305142
PubChem ID:3517810
Update Time:2025-05-19

4-isocyanato-1,2-dimethoxybenzene Chemical and Physical Properties

Names and Identifiers

    • Benzene,4-isocyanato-1,2-dimethoxy-
    • 3,4-DIMETHOXYPHENYL ISOCYANATE
    • 4-Isocyanato-1,2-dimethoxybenzene
    • 4-isocyanato-1,2-dimethoxybenzene(SALTDATA: FREE)
    • GEO-03403
    • 37527-66-5
    • 3,4-Dimethoxyphenyl isocyanate, 98%
    • ETHYL4-(2-METHYL-4-OXOQUINAZOLIN-3(4H)-YL)BENZOATE
    • 3 4-DIMETHOXYPHENYL ISOCYANATE 98
    • NYTBFFZQIRSGLL-UHFFFAOYSA-N
    • DTXSID50393237
    • MFCD01863688
    • EN300-108965
    • Benzene, 4-isocyanato-1,2-dimethoxy-
    • A823727
    • 4-isocyanato-1,2-dimethoxy-benzene
    • SCHEMBL307695
    • FT-0679301
    • AB10404
    • LS-02804
    • 3,4-dimethoxy-phenyl isocyanate
    • AKOS000191094
    • 3,4 -dimethoxyphenylisocyanate
    • F2160-0013
    • BB 0262673
    • ALBB-007509
    • DB-021929
    • G86242
    • STK504579
    • 3,4-Dimethoxyphenylisocyanate
    • 4-isocyanato-1,2-dimethoxybenzene
    • MDL: MFCD01863688
    • Inchi: 1S/C9H9NO3/c1-12-8-4-3-7(10-6-11)5-9(8)13-2/h3-5H,1-2H3
    • InChI Key: NYTBFFZQIRSGLL-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(C=CC=1OC)N=C=O

Computed Properties

  • Exact Mass: 179.05800
  • Monoisotopic Mass: 179.058
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 47.9A^2

Experimental Properties

  • Density: 1.204 g/mL at 25 °C(lit.)
  • Melting Point: Not available
  • Boiling Point: 261 °C(lit.)
  • Flash Point: Degrees Fahrenheit:230°F
    Degrees Celsius:110°C
  • Refractive Index: n20/D 1.558(lit.)
  • PSA: 47.89000
  • LogP: 1.67110
  • Vapor Pressure: Not available

4-isocyanato-1,2-dimethoxybenzene Security Information

4-isocyanato-1,2-dimethoxybenzene Customs Data

  • HS CODE:2929109000
  • Customs Data:

    China Customs Code:

    2929109000

    Overview:

    2929109000. Other isocyanates. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2929109000. other isocyanates. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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4-isocyanato-1,2-dimethoxybenzene Suppliers

Amadis Chemical Company Limited
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(CAS:37527-66-5)4-isocyanato-1,2-dimethoxybenzene
Order Number:A823727
Stock Status:in Stock
Quantity:5g/10g/25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:10
Price ($):629.0/908.0/1694.0
Email:sales@amadischem.com

Additional information on 4-isocyanato-1,2-dimethoxybenzene

Introduction to 4-isocyanato-1,2-dimethoxybenzene (CAS No. 37527-66-5)

4-isocyanato-1,2-dimethoxybenzene, with the chemical formula C₉H₇NO₂ and CAS number 37527-66-5, is a significant intermediate in organic synthesis and pharmaceutical chemistry. This compound belongs to the class of isocyanates, which are widely recognized for their utility in polymer chemistry, particularly in the production of polyurethanes. The presence of two methoxy groups at the ortho positions enhances its reactivity, making it a valuable building block for various chemical transformations.

The structure of 4-isocyanato-1,2-dimethoxybenzene features a benzene ring substituted with an isocyanate functional group at the fourth position and two methoxy groups at the first and second positions. This arrangement imparts unique electronic and steric properties, enabling diverse synthetic applications. The isocyanate group (–NCO) is highly reactive and readily participates in nucleophilic addition reactions, while the methoxy groups (–OCH₃) can influence the overall reactivity through electronic effects and steric hindrance.

In recent years, 4-isocyanato-1,2-dimethoxybenzene has garnered attention in the development of novel pharmaceuticals and agrochemicals. Its ability to undergo cycloaddition reactions with various nucleophiles has been exploited in the synthesis of heterocyclic compounds, which are often key scaffolds in drug discovery. For instance, studies have demonstrated its utility in constructing fused rings such as pyrazoles and triazoles, which exhibit a broad spectrum of biological activities.

One notable application of 4-isocyanato-1,2-dimethoxybenzene is in the synthesis of bioactive molecules. Researchers have leveraged its reactivity to develop novel inhibitors targeting enzymes involved in inflammatory pathways. The methoxy-substituted benzene core provides a stable platform for further functionalization, allowing for the introduction of additional pharmacophores that enhance binding affinity and selectivity. Such modifications have led to the discovery of compounds with potential therapeutic value in treating chronic inflammatory diseases.

The synthetic pathways involving 4-isocyanato-1,2-dimethoxybenzene are well-documented and have been optimized for scalability and efficiency. One common approach involves the reaction of 1,2-dimethoxybenzene with phosgene or its equivalents to introduce the isocyanate group. However, due to safety concerns associated with phosgene, alternative methods such as catalytic fluorination followed by conversion to the isocyanate derivative have been explored. These greener approaches align with the growing emphasis on sustainable chemistry practices.

Recent advancements in computational chemistry have further enhanced our understanding of 4-isocyanato-1,2-dimethoxybenzene's reactivity. Molecular modeling studies have revealed insights into how the methoxy groups influence the electronic distribution around the benzene ring and the stability of intermediates formed during reactions. These findings have guided the design of more efficient synthetic routes and have paved the way for novel applications in material science.

The role of 4-isocyanato-1,2-dimethoxybenzene in polymer chemistry cannot be overstated. Its incorporation into polyurethane precursors allows for the creation of polymers with tailored properties such as thermal stability and mechanical strength. These materials find applications in coatings, adhesives, and elastomers, where precise control over molecular architecture is crucial. The versatility of this compound underscores its importance as a industrial chemical intermediate.

In conclusion, 4-isocyanato-1,2-dimethoxybenzene (CAS No. 37527-66-5) is a multifaceted compound with broad utility across multiple sectors including pharmaceuticals, agrochemicals, and materials science. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists seeking to develop innovative solutions. As research continues to uncover new applications for this compound, 4-isocyanato-1,2-dimethoxybenzene will undoubtedly remain at forefront of chemical innovation.

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Amadis Chemical Company Limited
(CAS:37527-66-5)4-isocyanato-1,2-dimethoxybenzene
A823727
Purity:99%/99%/99%
Quantity:5g/10g/25g
Price ($):629.0/908.0/1694.0
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